(5-Ethylpyridin-2-yl)methanamine
Overview
Description
(5-Ethylpyridin-2-yl)methanamine is an organic compound with the molecular formula C8H12N2. It is a derivative of pyridine, characterized by an ethyl group at the 5-position and a methanamine group at the 2-position of the pyridine ring.
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as aralkylamines , which are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group
Mode of Action
A related study has shown that a metal-free approach for the oxidation of primary and secondary amines to their corresponding aldehydes and ketones using phi(oac)2 in combination with a catalytic amount of tempo as an oxidizing agent . This suggests that (5-Ethylpyridin-2-yl)methanamine might undergo similar reactions, but more research is needed to confirm this.
Biochemical Pathways
As a member of the aralkylamines class of compounds , it may be involved in various biochemical reactions, including oxidation and reduction processes
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution within the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
Given its potential involvement in oxidation reactions , it may influence cellular redox status and related processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as it is stored at 4°C . Additionally, the compound is classified as hazardous, with potential harmful effects on the respiratory system Therefore, safety precautions should be taken when handling this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethylpyridin-2-yl)methanamine typically involves the reaction of 5-ethyl-2-pyridinecarboxaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(5-Ethylpyridin-2-yl)methanamine undergoes various chemical reactions, including:
Reduction: It can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for the oxidation of amines to aldehydes and ketones.
Reduction: Lithium aluminum hydride is a typical reducing agent for converting nitriles to amines.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Primary and secondary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(5-Ethylpyridin-2-yl)methanamine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(5-Methylpyridin-2-yl)methanamine: Similar structure but with a methyl group instead of an ethyl group.
(5-Ethyl-2-pyridinyl)methanamine: Another isomer with slight structural differences.
Uniqueness
(5-Ethylpyridin-2-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new chemical entities and studying structure-activity relationships .
Properties
IUPAC Name |
(5-ethylpyridin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-7-3-4-8(5-9)10-6-7/h3-4,6H,2,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBCLZATKZFKNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480321 | |
Record name | (5-Ethylpyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55243-14-6 | |
Record name | (5-Ethylpyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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